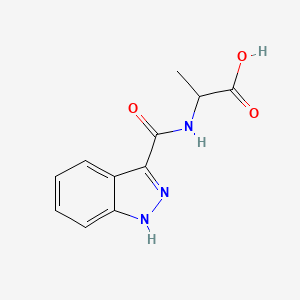

2-(2H-indazol-3-ylformamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazole-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEVNVULFWMQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Relevance of 2 2h Indazol 3 Ylformamido Propanoic Acid Derivatives

Antimycobacterial Activity

No published studies were identified that investigated the antimycobacterial properties of 2-(2H-indazol-3-ylformamido)propanoic acid or its derivatives.

In vitro Efficacy Against Mycobacterium tuberculosis Strains

There is no available data on the in vitro efficacy, including Minimum Inhibitory Concentration (MIC) values, of 2-(2H-indazol-3-ylformamido)propanoic acid against any strains of Mycobacterium tuberculosis.

Mechanistic Studies Targeting Enoyl-ACP Reductase (InhA)

No mechanistic studies or molecular docking analyses have been published that describe the interaction or inhibition of Enoyl-ACP Reductase (InhA) by 2-(2H-indazol-3-ylformamido)propanoic acid.

Antimicrobial and Antiprotozoal Potential

There is no information available in scientific literature regarding the antimicrobial or antiprotozoal potential of 2-(2H-indazol-3-ylformamido)propanoic acid.

Activity against Clinically Relevant Bacterial Pathogens

No studies have been conducted or published on the activity of 2-(2H-indazol-3-ylformamido)propanoic acid against clinically relevant bacterial pathogens.

Activity against Drug-Resistant Fungal Species

There is no available data concerning the activity of 2-(2H-indazol-3-ylformamido)propanoic acid against any drug-resistant fungal species.

Antiprotozoal Efficacy (e.g., Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis)

No research has been published detailing the in vitro or in vivo efficacy of 2-(2H-indazol-3-ylformamido)propanoic acid against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis.

Anti-inflammatory Properties

The indazole nucleus is a key pharmacophore in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including potent anti-inflammatory effects. nih.govmdpi.comnih.gov Derivatives of indazole have been shown to act on biological pathways that are central to the inflammatory response. nih.govmdpi.comnih.gov

Investigation of Molecular Targets and Pathways (e.g., Cyclooxygenase Inhibition)

A primary mechanism for the anti-inflammatory action of many indazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. brieflands.comnih.gov

Several studies have synthesized and evaluated various indazole derivatives for their ability to inhibit COX enzymes. For instance, a series of 4,5-dihydro-2H-indazoles demonstrated significant anti-inflammatory activity, with the most active compounds showing moderate to powerful selectivity for inhibiting the COX-2 enzyme over the COX-1 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 inhibition is associated with gastrointestinal side effects. nih.gov Docking studies have further elucidated that these indazole derivatives can fit within the active site of the human COX-2 enzyme. mdpi.comnih.gov

The anti-inflammatory effects of indazoles are not limited to COX inhibition. Research indicates that these compounds may also exert their effects by inhibiting pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as through free radical scavenging activity. nih.gov This multi-targeted approach suggests that indazole derivatives could be effective in managing complex inflammatory conditions. nih.gov

| Compound Class | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| 4,5-dihydro-2H-indazoles | COX-2 | Moderate to powerful selective inhibition | nih.gov |

| Indazole Derivatives | COX-2, TNF-α, IL-1β | Inhibition of enzyme and pro-inflammatory cytokines | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 | In vitro inhibitory activity | mdpi.com |

Antineoplastic and Anticancer Investigations

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. rsc.orgresearchgate.net This highlights the significant potential of indazole derivatives in oncology. nih.govresearchgate.net

Broad-Spectrum Antitumor Potential of Indazole Derivatives

Indazole derivatives have demonstrated a wide range of antitumor activities against various cancer cell lines. mdpi.comresearchgate.netnih.gov Their anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and colony formation, and disruption of cancer cell migration and invasion. rsc.org

For example, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range. rsc.org The lead compound from this series was shown to promote apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org Furthermore, it increased levels of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential in cancer cells, both of which are events that can trigger apoptosis. rsc.org

Influence of Propanoic Acid Derivatives in Anticancer Strategies

The propanoic acid moiety, an analog of the amino acid alanine, also contributes to the potential anticancer profile of the title compound. Propanoic acid and its derivatives have been reported to possess oncoprotective effects. nih.gov Studies have shown that propionic acid can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.govnih.gov

Furthermore, propanoic acid derivatives can influence key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and AKT/mTOR pathways. nih.govnih.gov By inactivating these pathways, these compounds can inhibit cancer cell growth and promote cell death. nih.gov The combination of a propanoic acid moiety with other pharmacologically active scaffolds is a strategy being explored for the development of novel anticancer agents. mdpi.comnih.gov

Inhibition of Tyrosine Kinases

A significant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of tyrosine kinases. researchgate.netnih.gov Tyrosine kinases are a large family of enzymes that play crucial roles in cell signaling pathways regulating growth, proliferation, differentiation, and survival. nih.gov The dysregulation of receptor tyrosine kinases (RTKs) is a common feature in many types of cancer, making them important therapeutic targets. researchgate.netbiotech-asia.org

Several indazole-based drugs, including Pazopanib (B1684535), Axitinib (B1684631), and Entrectinib, are approved receptor tyrosine kinase inhibitors. researchgate.netnih.gov Research has focused on developing novel indazole derivatives that can act as potent and specific inhibitors of various tyrosine kinases, such as:

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR, particularly VEGFR-2, is a key strategy to block angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.netbiotech-asia.org

EGFR (Epidermal Growth Factor Receptor): Overactivity of EGFR is implicated in several cancers, and its inhibition is a validated anticancer approach. nih.gov

FLT3 (FMS-like tyrosine kinase 3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a critical therapeutic target. tandfonline.comnih.gov Indazole-based compounds have been developed as potent FLT3 inhibitors, showing activity against drug-resistant mutants. tandfonline.comnih.gov

| Indazole-Based Inhibitor | Primary Tyrosine Kinase Target(s) | Associated Cancer Type(s) | Reference |

|---|---|---|---|

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma | researchgate.netbiotech-asia.org |

| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma | researchgate.netbiotech-asia.org |

| Entrectinib | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | researchgate.net |

| Benzimidazole-indazole derivatives | FLT3 and its mutants (e.g., D835Y) | Acute Myeloid Leukemia (AML) | tandfonline.comnih.gov |

Mechanisms Involving DNA Alkylation (Contextual to Amino Acid Analogs)

Alkylating agents are a cornerstone of cancer chemotherapy. nih.gov These compounds work by covalently attaching an alkyl group to DNA, primarily at nucleophilic sites on DNA bases like the N7 position of guanine. dovemed.comnih.gov This modification, known as DNA alkylation, can disrupt DNA structure and function, interfere with replication and transcription, and ultimately lead to cancer cell death. dovemed.comresearchgate.net Some bifunctional alkylating agents can form cross-links within a DNA strand (intrastrand) or between two strands (interstrand), which are particularly difficult for the cell to repair. dovemed.comnih.gov

The propanoic acid part of the title compound is an analog of the amino acid alanine. Some anticancer drugs are designed as amino acid analogs to take advantage of the active transport systems that bring amino acids into cells. nih.gov This can lead to selective uptake of the drug by rapidly proliferating cancer cells, which have a high demand for amino acids. Melphalan, for example, is an amino acid analog of phenylalanine that acts as a DNA alkylating agent. nih.gov While not directly an alkylating agent itself, the amino acid analog structure within 2-(2H-indazol-3-ylformamido)propanoic acid provides a conceptual link to this class of anticancer therapy, suggesting potential for its use as a scaffold for designing targeted DNA-damaging agents.

Interactions with Amino Acid Transporters (e.g., LAT1/4F2hc)

The compound 2-(2H-indazol-3-ylformamido)propanoic acid is structurally an amino acid derivative. Amino acids are essential for cell growth and proliferation, and their transport into cells is mediated by various transporter systems. nih.gov One of the most crucial transporters for large neutral amino acids is the L-type Amino Acid Transporter 1 (LAT1), which forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (CD98hc). nih.govresearchgate.net

The LAT1–4F2hc complex is vital for the uptake of essential amino acids like leucine, which in turn activates the mTORC1 signaling pathway, a master regulator of cell growth. nih.gov This transporter is an antiporter, meaning it exchanges extracellular amino acids for intracellular ones. researchgate.net The interaction between LAT1 and 4F2hc is essential for stabilizing LAT1 and ensuring its correct localization at the plasma membrane. nih.gov

Given the increased demand for amino acids in proliferating cells, such as in cancer, LAT1 is frequently overexpressed in various tumors. nih.govnih.gov This upregulation makes LAT1 a key target for both diagnostic imaging and therapeutic intervention in oncology. nih.gov Non-natural amino acids can be designed to be transported into tumor cells via these overexpressed systems. nih.gov The structural similarity of 2-(2H-indazol-3-ylformamido)propanoic acid to natural amino acids suggests its potential to interact with amino acid transporters like LAT1. Such an interaction could facilitate its entry into cells with high metabolic activity, a characteristic that could be exploited for targeted drug delivery.

| Transporter Complex | Function | Physiological/Pathophysiological Relevance |

| LAT1–4F2hc | Transports large neutral amino acids (e.g., leucine) across the cell membrane. nih.gov | Essential for cellular growth via mTORC1 signaling. nih.gov Upregulated in many cancers to meet increased metabolic demands. nih.govnih.gov Loss of function is embryonic lethal. nih.gov |

Other Pharmacological Activities of Indazole-Based Compounds

The indazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities. nih.govresearchgate.netnih.gov This structural motif is found in numerous synthetic compounds with pharmacological properties ranging from anti-inflammatory and anti-cancer to antimicrobial and antidepressant effects. researchgate.netnih.govresearchgate.netresearchgate.net

Antifungal Activity

Indazole derivatives have demonstrated significant potential as antifungal agents. nih.govnih.gov Research has shown that various substituted indazoles exhibit potent activity against a range of pathogenic fungi.

For instance, a series of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated for their in vitro antifungal activities. tandfonline.com Certain compounds from this series, particularly those with electron-withdrawing groups like –Cl, –NO2, and –Br, were found to be more potent against tested fungal strains than the standard drug fluconazole. tandfonline.com Another study focused on (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives. nih.gov One analog featuring a 5-bromo substitution on the indazole ring displayed significant activity against various Candida and Aspergillus species. nih.gov Furthermore, this compound showed excellent efficacy in a murine model of Candida albicans infection. nih.gov Microwave-assisted synthesis has also been employed to create indazole derivatives that show promising antifungal activity against Candida albicans. jchr.org

| Indazole Derivative Class | Fungal Target | Key Findings |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Various fungal strains | Compounds with electron-withdrawing groups were more potent than fluconazole. tandfonline.com |

| Indazole-linked triazoles | Candida spp., Aspergillus spp. | 5-bromo substituted analog showed significant in vitro activity and in vivo efficacy. nih.gov |

| Microwave-synthesized indazoles | Candida albicans | Showed promising antifungal results. jchr.org |

Anti-HIV Activity

The indazole scaffold is recognized as a valuable component in the development of agents against the human immunodeficiency virus (HIV). nih.govnih.govresearchgate.net Indazole derivatives can exert anti-HIV activity through various mechanisms. researchgate.net

A cell-based screening of a chemical library led to the discovery of a new oxazole (B20620) scaffold with promising HIV-1 inhibition. researchgate.netnih.gov Subsequent modifications focusing on the indazole core identified potent inhibitors. nih.gov To address the poor aqueous solubility of these analogs, potential prodrugs of indazoles were developed, with an N-acyloxymethyl analogue showing increased solubility and susceptibility to enzymatic hydrolysis. researchgate.netnih.gov Computational studies have also explored the potential of hybrid molecules, such as indazole-2-pyrone hybrids, to act as antiviral agents by binding to proteins involved in HIV-1 infections. doi.org The development of novel therapeutics is crucial due to the challenges of drug resistance and side effects associated with long-term highly active antiretroviral therapy (HAART). researchgate.netdoi.org

| Indazole-Based Approach | Mechanism/Target | Notable Outcome |

| Indazole-oxazole scaffold | HIV-1 Inhibition | Identified a potent inhibitor (EC50=0.42μM). researchgate.netnih.gov |

| Indazole Prodrugs | Improved Solubility | N-acyloxymethyl analogue showed increased aqueous solubility. researchgate.netnih.gov |

| Indazole-2-Pyrone Hybrids | Viral Protein Binding | Computational studies suggest potential binding to HIV-1 targets. doi.org |

Antidepressant Activity

Indazole and related nitrogen-containing heterocyclic compounds have been investigated for their potential as antidepressant agents. researchgate.netresearchgate.netnih.gov The structural features of these scaffolds allow them to interact with targets in the central nervous system. For instance, research into imidazole (B134444) derivatives, which share a heterocyclic nature with indazoles, has shown they can act as modulators of the serotonergic system, a key player in the pathophysiology of depression. mdpi.comnih.gov Certain imidazole-based compounds have shown promising in vivo antidepressant-like effects in forced swim tests. nih.gov Similarly, studies on indole (B1671886) derivatives have identified compounds with potent antidepressant activity when compared to reference drugs like imipramine (B1671792) and fluoxetine. researchgate.net The diverse biological activities of indazoles, including their potential to cross the blood-brain barrier and interact with neurological targets, make them an interesting scaffold for the development of new antidepressant therapies. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Indazole Propanoic Acid Derivatives

Conformational Analysis and the Influence of Indazole Tautomerism on Biological Activity

The linkage between the indazole ring and the propanoic acid, in this case, a formamido bridge, introduces additional conformational flexibility. The rotational freedom around the amide bond and the single bonds of the propanoic acid chain allows the molecule to adopt various spatial arrangements. The biologically active conformation is the one that best fits into the binding site of the target protein. Computational modeling and spectroscopic techniques are often employed to predict and analyze the low-energy conformations of such molecules and to understand how tautomerism influences the preferred three-dimensional structure.

Impact of Substituents on the Indazole Ring and Propanoic Acid Moiety on Biological Potency and Selectivity

The potency and selectivity of indazole-propanoic acid derivatives can be finely tuned by introducing various substituents on both the indazole ring and the propanoic acid moiety. nih.govchim.it

Substituents on the Indazole Ring:

The benzene (B151609) portion of the indazole ring offers several positions (4, 5, 6, and 7) for substitution. The electronic nature (electron-donating or electron-withdrawing) and steric properties (size and shape) of these substituents can profoundly affect the molecule's interaction with its biological target. nih.gov For example, introducing a halogen or a nitro group can alter the electronic distribution of the indazole ring, potentially enhancing binding affinity. austinpublishinggroup.com The position of the substituent is also critical; a substituent at the 7-position, for instance, can influence the orientation of the entire molecule within a binding pocket. nih.gov

| Substituent Position on Indazole Ring | Potential Impact on Biological Activity |

| C4 | Introduction of a bromine at this position has been shown to be a potent inhibitor of neuronal nitric oxide synthase in some indazole derivatives. austinpublishinggroup.com |

| C5 | Substitutions at this position with groups like 3-aminopiperidinyl have been explored for Rho kinase inhibition. austinpublishinggroup.com |

| C6 | 6-Anilinoindazoles have been investigated as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com |

| C7 | Methoxy and nitro groups at this position are known to be nitric oxide synthase inhibitors. austinpublishinggroup.com |

Substituents on the Propanoic Acid Moiety:

Modifications to the propanoic acid portion of the molecule can also significantly impact its pharmacological profile. The carboxylic acid group is often a key interaction point, forming hydrogen bonds or ionic interactions with the target. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, cell permeability, and metabolic stability. Introducing substituents on the aliphatic chain of the propanoic acid can influence the molecule's conformation and steric interactions within the binding site. orientjchem.org

| Modification to Propanoic Acid Moiety | Potential Effect |

| Esterification of the carboxyl group | May enhance cell permeability and act as a prodrug. researchgate.net |

| Amidation of the carboxyl group | Can introduce additional hydrogen bonding opportunities and alter solubility. |

| Substitution on the aliphatic chain | Can create new chiral centers and influence conformational preferences. orientjchem.org |

Importance of Stereochemistry at the Propanoic Acid Chiral Center

The propanoic acid moiety in 2-(2H-indazol-3-ylformamido)propanoic acid contains a chiral center at the second carbon atom. This means the compound can exist as two enantiomers (R and S forms). ontosight.ai It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and even toxicities. orientjchem.org

Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. orientjchem.org This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind to one enantiomer over the other.

For arylpropionic acid derivatives, it has been observed that the (S)-enantiomer often possesses the primary inhibitory activity against certain enzymes. orientjchem.org Therefore, the stereochemistry at the propanoic acid chiral center is a critical determinant of the biological activity of these compounds. The synthesis of single enantiomers is often a key objective in the development of such therapeutic agents to maximize efficacy and minimize potential adverse effects. nih.gov

Rational Design Principles for Optimized Derivatives and Ligands

The rational design of optimized indazole-propanoic acid derivatives involves a systematic approach to modify the lead structure to enhance its desired pharmacological properties. tandfonline.com This process often utilizes computational tools and an understanding of the SAR. nih.gov

Key principles in the rational design of these derivatives include:

Target-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different derivatives will bind. tandfonline.com This allows for the design of molecules with improved complementarity to the binding site. The indazole moiety can act as a "hinge binder" in some targets, forming crucial hydrogen bonds. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The indazole ring or the propanoic acid moiety can be replaced with other chemical groups (bioisosteres) that have similar steric and electronic properties. This can lead to compounds with improved pharmacokinetic profiles or novel intellectual property.

Privileged Scaffolds: The indazole nucleus is considered a "privileged scaffold" because it is found in numerous compounds with diverse biological activities. nih.gov Design strategies often leverage the inherent properties of the indazole ring to interact with a wide range of biological targets.

Structure-Based Optimization: Based on initial SAR data, modifications can be made to the lead compound to improve potency, selectivity, and pharmacokinetic properties. For example, if a particular substituent on the indazole ring is found to be beneficial, further exploration of different substituents at that position can be undertaken. nih.gov

By applying these principles, medicinal chemists can systematically explore the chemical space around the 2-(2H-indazol-3-ylformamido)propanoic acid scaffold to develop new and improved therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

There are no available molecular docking studies in the public domain for 2-(2H-indazol-3-ylformamido)propanoic acid against the specified protein targets.

Prediction of Ligand-Target Protein Interactions

No research articles or datasets were identified that predict the interactions between 2-(2H-indazol-3-ylformamido)propanoic acid and Enoyl-ACP Reductase (InhA), Cyclooxygenases, Matrix Metalloproteinases, Peroxisome Proliferator-Activated Receptor gamma, or Dipeptidyl Peptidase-IV.

Analysis of Binding Affinities and Intermolecular Interactions

Due to the absence of docking studies, there is no data available concerning the binding affinities (such as Ki or IC50 values derived from computational models) or the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) of 2-(2H-indazol-3-ylformamido)propanoic acid with the aforementioned protein targets.

Conformer Generation and Binding Pose Prediction

No studies detailing the generation of conformers or the prediction of binding poses for 2-(2H-indazol-3-ylformamido)propanoic acid within the active sites of the specified proteins have been published.

Quantum Chemical Calculations (e.g., DFT Studies)

There is a lack of published research utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the properties of 2-(2H-indazol-3-ylformamido)propanoic acid.

Geometry Optimization and Electronic Structure Analysis

No literature is available that describes the optimized geometry, electronic structure, or the distribution of molecular orbitals (HOMO/LUMO) for 2-(2H-indazol-3-ylformamido)propanoic acid.

Correlation of Quantum Chemical Parameters with Biological Activity

Without experimental biological activity data and the corresponding quantum chemical parameters, no correlations have been established or reported for 2-(2H-indazol-3-ylformamido)propanoic acid.

Virtual High-Throughput Screening for Novel Target Identification

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of small molecules against a specific biological target, such as a protein or enzyme, to identify potential inhibitors or activators. nih.gov This approach is instrumental in the early stages of drug discovery for identifying novel targets for a given compound or, conversely, finding new lead compounds for a known target.

For a compound like 2-(2H-indazol-3-ylformamido)propanoic acid, vHTS can be employed to explore its potential interactions with a wide array of clinically relevant proteins. The process typically involves the following steps:

Compound Preparation: A 3D model of 2-(2H-indazol-3-ylformamido)propanoic acid is generated and optimized to its lowest energy conformation.

Target Library Selection: A library of 3D protein structures, often sourced from databases like the Protein Data Bank (PDB), is compiled. This library can be curated to include proteins implicated in specific disease pathways.

Molecular Docking: A molecular docking algorithm is used to predict the binding orientation and affinity of the compound to each protein in the library. The docking process calculates a "docking score," which estimates the binding energy of the protein-ligand complex.

Hit Identification and Refinement: The results are ranked based on the docking scores, and the top-ranking protein-ligand complexes are selected for further analysis. These "hits" represent potential biological targets for 2-(2H-indazol-3-ylformamido)propanoic acid.

While specific vHTS studies on 2-(2H-indazol-3-ylformamido)propanoic acid are not publicly available, a hypothetical screening against a panel of kinases, a common class of drug targets, could yield results similar to those presented in the illustrative table below.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.8 | Met793, Leu718, Asp855 | Oncology |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.5 | Cys919, Asp1046, Glu885 | Angiogenesis, Oncology |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.7 | Leu83, Lys33, Asp145 | Oncology |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.2 | Tyr119, Gly121, Leu57 | Inflammation |

| Janus Kinase 2 (JAK2) | -7.9 | Leu932, Arg980, Tyr931 | Autoimmune Disorders |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that could be obtained from a virtual high-throughput screening study.

In Silico Assessment of Physicochemical Properties Relevant to Biological Systems

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net In silico methods provide a rapid and cost-effective way to predict these properties, allowing for the early identification of compounds with potentially poor drug-like characteristics.

For 2-(2H-indazol-3-ylformamido)propanoic acid, a variety of computational models can be used to predict key physicochemical parameters. These predictions are often based on the compound's structure and rely on established algorithms and quantitative structure-property relationship (QSPR) models.

Key physicochemical properties that can be assessed in silico include:

Molecular Weight (MW): A fundamental property that influences solubility and permeability.

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its ability to cross cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence the compound's solubility and binding to biological targets.

Aqueous Solubility (LogS): The ability of the compound to dissolve in water, which is crucial for its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing the blood-brain barrier.

The predicted ADME and physicochemical properties for 2-(2H-indazol-3-ylformamido)propanoic acid are summarized in the table below. These predictions are often guided by frameworks such as Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 233.22 | < 500 |

| LogP | 1.35 | -0.4 to +5.6 |

| Topological Polar Surface Area (Ų) | 96.8 | < 140 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Aqueous Solubility (LogS) | -2.5 | > -6.0 |

| BBB Permeability | Low | Varies by target |

Disclaimer: The data in this table represents typical values that would be generated by in silico prediction software and are for illustrative purposes. Actual experimental values may differ.

Future Perspectives and Research Directions for 2 2h Indazol 3 Ylformamido Propanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing indazole-3-carboxamides exist, future research will likely focus on developing more efficient and environmentally friendly synthetic pathways. researchgate.netderpharmachemica.com Current multi-step syntheses can be time-consuming and generate significant waste. The development of one-pot or cascade reactions, which combine multiple synthetic steps into a single operation, would represent a significant advancement. acs.org

Key areas for future synthetic research include:

C-H Activation: Direct functionalization of the indazole core through C-H activation would eliminate the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Flow Chemistry: Utilizing microreactor technology can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Green Chemistry Principles: Future synthetic routes should aim to use less hazardous solvents, reduce energy consumption, and utilize renewable starting materials where possible. Research into reactions in aqueous media or using biocatalysis could provide sustainable alternatives. mdpi.com

A comparison of traditional versus potential future synthetic approaches is summarized below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often require pre-functionalization | Utilization of simpler, readily available precursors |

| Reaction Steps | Multi-step, often with isolation of intermediates | One-pot, tandem, or cascade reactions |

| Catalysis | Use of stoichiometric reagents or heavy metal catalysts | Development of reusable catalysts, biocatalysis |

| Solvents | High reliance on volatile organic compounds (VOCs) | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Efficiency | Lower overall yields, higher waste generation | Improved atom economy, higher yields, minimized waste |

Exploration of Novel Biological Targets and Mechanisms of Action

The indazole scaffold is known to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. nih.govnih.gov Derivatives of indazole-3-carboxamide have shown activity as antagonists for receptors like the prostanoid EP4 receptor, which is implicated in immunotherapy for colorectal cancer. acs.orgnih.gov

Future research should aim to screen 2-(2H-indazol-3-ylformamido)propanoic acid and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications. The presence of the propanoic acid side chain may confer affinity for targets that recognize amino acid or carboxylic acid motifs.

Potential new areas of investigation include:

Metabolic Enzymes: Targeting enzymes involved in cancer metabolism or metabolic disorders.

Epigenetic Targets: Investigating inhibition of histone deacetylases (HDACs) or methyltransferases, where the indazole scaffold could serve as a zinc-binding or S-adenosylmethionine-mimicking pharmacophore.

Neurotransmitter Receptors: Building on known activities of indazole derivatives, exploring targets within the central nervous system for treating neurological or psychiatric disorders could be fruitful. drugbank.com

Antimicrobial Targets: Designing novel indazole derivatives as potential antimicrobial agents to combat drug-resistant bacteria and fungi. researchgate.netnih.gov

Advanced Structure-Based Drug Design and Fragment-Based Drug Discovery Initiatives

Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are powerful strategies for optimizing lead compounds and identifying novel chemical matter. nih.gov These approaches have been successfully applied to other indazole derivatives to develop potent and selective inhibitors for targets like Aurora kinases and epidermal growth factor receptor (EGFR). nih.gov

For 2-(2H-indazol-3-ylformamido)propanoic acid, SBDD could be employed to:

Optimize Binding Affinity: By obtaining the crystal structure of the compound bound to a specific target, researchers can visualize key interactions and rationally design modifications to enhance potency.

Improve Selectivity: Understanding the binding modes across different targets (e.g., within the kinome) can guide modifications to improve selectivity and reduce off-target effects.

FBDD initiatives could use the indazole or propanoic acid moieties as starting fragments to screen against novel targets. Identifying weak-binding fragments and then growing or linking them can lead to the development of entirely new lead compounds built around the core structure of 2-(2H-indazol-3-ylformamido)propanoic acid.

Integration of In Silico and Experimental Methodologies for Rational Drug Design

The integration of computational (in silico) and experimental methods is central to modern rational drug design. This synergistic approach accelerates the drug discovery process by prioritizing compounds for synthesis and testing. rsc.org In silico techniques have been widely used to predict the biological activities and physicochemical properties of indazole derivatives. nih.govresearchgate.netresearchgate.net

Future research on 2-(2H-indazol-3-ylformamido)propanoic acid should leverage a combination of computational and experimental tools:

| Methodology | Application |

| Molecular Docking | Predict binding poses and affinities against various protein targets to identify potential mechanisms of action. rsc.org |

| Quantum Mechanics (DFT) | Study the electronic properties and reactivity of the molecule to understand its intrinsic chemical behavior. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. |

| ADMET Prediction | Computationally estimate absorption, distribution, metabolism, excretion, and toxicity profiles to identify potential liabilities early in the design process. nih.gov |

| High-Throughput Screening (HTS) | Experimentally screen a library of analogs against biological targets to validate in silico predictions. |

| Structure-Activity Relationship (SAR) Studies | Systematically synthesize and test derivatives to build empirical models that guide further optimization. acs.org |

This integrated workflow allows for a continuous feedback loop where computational predictions guide experimental work, and the results from these experiments are used to refine the computational models.

Potential as Scaffold for Targeted Delivery Systems and Conjugates

The chemical structure of 2-(2H-indazol-3-ylformamido)propanoic acid is well-suited for use as a scaffold in more complex therapeutic constructs. The propanoic acid group provides a convenient chemical handle for conjugation, allowing the molecule to be attached to other functional units.

Future research could explore its potential in:

Prodrug Design: The carboxylic acid could be esterified to create a prodrug with improved pharmacokinetic properties, such as increased cell permeability or targeted release in specific tissues.

Targeted Drug Delivery: The molecule could be conjugated to a targeting moiety (e.g., an antibody, peptide, or small molecule) that directs it to specific cells or tissues, such as cancer cells. This approach can increase efficacy while reducing systemic toxicity.

Polymer-Drug Conjugates: Attaching the compound to a biocompatible polymer could improve its solubility, extend its circulation half-life, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Linker Chemistry: The propanoic acid moiety can serve as a linker to attach the indazole pharmacophore to other small molecules, creating bifunctional compounds like PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of a target protein.

The versatility of the indazole scaffold, combined with the functional handle of the propanoic acid side chain, makes 2-(2H-indazol-3-ylformamido)propanoic acid a promising platform for developing next-generation targeted therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2H-indazol-3-ylformamido)propanoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of indazole-containing propanoic acid derivatives often involves condensation reactions between indazole precursors and activated carboxylic acid derivatives. For example, acetic acid reflux with sodium acetate (as a catalyst) is a common approach for analogous compounds, ensuring high yields by stabilizing intermediates . Temperature control (80–100°C) and solvent selection (e.g., acetic acid or DMF) are critical for minimizing side reactions and improving purity . Characterization via NMR and HPLC is recommended to confirm structural integrity.

Q. How does stereochemistry at the α-carbon influence the biological activity of 2-(2H-indazol-3-ylformamido)propanoic acid?

- Methodology : Stereochemical analysis using chiral HPLC or X-ray crystallography is essential. Evidence from related compounds shows that (S)-configurations at the α-carbon enhance binding affinity to enzymes like carboxypeptidase B due to spatial compatibility with active sites . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions, guiding synthetic prioritization .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability?

- Methodology : High-resolution mass spectrometry (HR-MS) and FT-IR validate molecular weight and functional groups. Stability studies under varying pH (2–12) and temperature (4–40°C) should be conducted using accelerated degradation protocols. NIST-standardized methods, such as reverse-phase HPLC with UV detection, ensure reproducibility in quantifying degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding data for 2-(2H-indazol-3-ylformamido)propanoic acid?

- Methodology : Contradictions may arise from assay variability (e.g., cell-based vs. recombinant receptor assays). Standardize testing using SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd) and compare results across multiple cell lines (e.g., HEK293 vs. CHO). Cross-reference with structural analogs (e.g., indole- or imidazole-containing propanoic acids) to identify conserved interaction motifs .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurotransmitter regulation?

- Methodology : Employ siRNA knockdown or CRISPR-Cas9 gene editing in neuronal cell models to identify target pathways (e.g., GABAergic or glutamatergic systems). Metabolomic profiling (LC-MS/MS) can track changes in neurotransmitter precursors like glutamine or tryptophan. In vivo microdialysis in rodent models provides real-time data on extracellular neurotransmitter levels post-administration .

Q. How do pH and solvent polarity affect the compound’s reactivity in derivatization reactions?

- Methodology : Conduct kinetic studies under controlled pH (3–10) and solvent systems (e.g., aqueous vs. DMSO). For example, at pH >7, the carboxylic acid group deprotonates, increasing nucleophilicity for amide bond formation. Solvent polarity indices (e.g., Snyder’s) correlate with reaction rates in esterification or sulfonylation reactions .

Q. What safety protocols are recommended given the lack of toxicity data for this compound?

- Methodology : Apply the Globally Harmonized System (GHS) precautionary guidelines: use fume hoods, nitrile gloves, and eye protection. Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos as preliminary screens. Refer to structurally related compounds (e.g., 2-hydroxypropanoic acid derivatives) for hazard predictions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

- Methodology : Use allometric scaling from in vitro IC50 values to establish initial dosing ranges. Implement non-compartmental pharmacokinetic modeling (WinNonlin) to assess AUC and Cmax. Include negative controls (e.g., propanoic acid without the indazole moiety) to isolate structure-specific effects .

Q. What statistical approaches are suitable for analyzing conflicting bioactivity data across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.